molecular formula C18H26O7 B13850250 Propofol-d17 beta-D-Glucuronide

Propofol-d17 beta-D-Glucuronide

Cat. No.: B13850250
M. Wt: 371.5 g/mol
InChI Key: JZSJIASBMOIIKI-SJJXVSGXSA-N
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Description

Propofol-d17 beta-D-Glucuronide: is a deuterium-labeled derivative of Propofol beta-D-Glucuronide. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling allows for precise tracking and quantification in various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propofol-d17 beta-D-Glucuronide is synthesized by incorporating deuterium into Propofol beta-D-Glucuronide. The process involves the glucuronidation of deuterated propofol using uridine diphosphate glucuronosyltransferases (UGTs). The reaction conditions typically include the use of deuterated solvents and controlled temperature settings to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated propofol and advanced purification techniques to achieve the desired product quality. The production is carried out under strict regulatory guidelines to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Propofol-d17 beta-D-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Propofol-d17 beta-D-Glucuronide is used as a tracer in chemical reactions to study the metabolic pathways and reaction mechanisms of propofol. It helps in understanding the pharmacokinetics and dynamics of propofol in various biological systems .

Biology: In biological research, the compound is used to study the metabolism and excretion of propofol in living organisms. It aids in the identification of metabolic pathways and the role of UGTs in drug metabolism .

Medicine: The compound is used in pharmacological studies to investigate the effects of propofol and its metabolites on different physiological systems. It helps in understanding the drug’s safety, efficacy, and potential side effects .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new anesthetic drugs. It serves as a reference standard in quality control and regulatory compliance .

Mechanism of Action

Propofol-d17 beta-D-Glucuronide exerts its effects through the modulation of gamma-aminobutyric acid (GABA) receptors. The compound enhances the inhibitory function of GABA by binding to GABA-A receptors, leading to sedation and anesthesia. The deuterium labeling allows for precise tracking of the compound’s distribution and metabolism in the body .

Comparison with Similar Compounds

    Propofol beta-D-Glucuronide: The non-deuterated version of the compound.

    Propofol: The parent compound used as an anesthetic.

    2,6-Bis(1-methylethyl)phenyl-d17 beta-D-Glucopyranosiduronic Acid: Another deuterated derivative .

Uniqueness: Propofol-d17 beta-D-Glucuronide is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it an invaluable tool in pharmacokinetic and metabolic studies compared to its non-deuterated counterparts .

Properties

Molecular Formula

C18H26O7

Molecular Weight

371.5 g/mol

IUPAC Name

(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)/t12-,13-,14+,16-,18+/m1/s1/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D

InChI Key

JZSJIASBMOIIKI-SJJXVSGXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)O)O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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